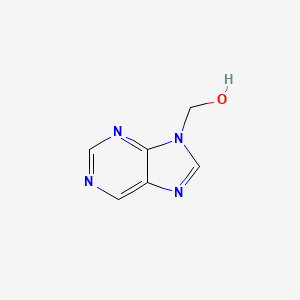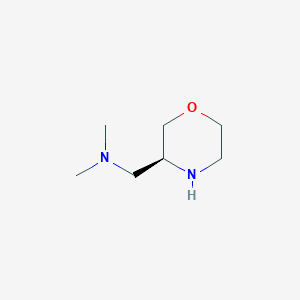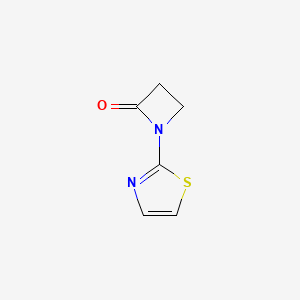
(9H-Purin-9-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (9H-Purin-9-yl)methanol typically involves the reaction of purine derivatives with formaldehyde under basic conditions. One common method includes the use of sodium hydroxide as a catalyst to facilitate the addition of a hydroxymethyl group to the purine ring.
Industrial Production Methods: Industrial production of this compound often employs multi-step processes to ensure high yield and purity. These processes may involve the use of advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis.
化学反応の分析
Types of Reactions: (9H-Purin-9-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of purine-9-carboxylic acid.
Reduction: Formation of 9-methylpurine.
Substitution: Formation of various substituted purine derivatives.
科学的研究の応用
(9H-Purin-9-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its role in nucleic acid metabolism and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (9H-Purin-9-yl)methanol involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes involved in nucleic acid synthesis and metabolism, such as DNA polymerases and ribonucleotide reductases.
Pathways: The compound may influence pathways related to DNA replication and repair, leading to potential therapeutic effects in cancer and viral infections.
類似化合物との比較
Adenine: A purine derivative with an amino group at the 6-position.
Guanine: A purine derivative with an amino group at the 2-position and a carbonyl group at the 6-position.
Hypoxanthine: A purine derivative with a carbonyl group at the 6-position.
Uniqueness: (9H-Purin-9-yl)methanol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity compared to other purine derivatives.
特性
CAS番号 |
95121-09-8 |
|---|---|
分子式 |
C6H6N4O |
分子量 |
150.14 g/mol |
IUPAC名 |
purin-9-ylmethanol |
InChI |
InChI=1S/C6H6N4O/c11-4-10-3-9-5-1-7-2-8-6(5)10/h1-3,11H,4H2 |
InChIキー |
ZOLRIZMFDCUPBO-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=NC=N1)N(C=N2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methyl-2-azaspiro[4.4]nonan-1-one](/img/structure/B11921247.png)
![4-Methylbenzo[d]isoxazol-3-ol](/img/structure/B11921250.png)


![6-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B11921272.png)


![4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B11921324.png)




![Spiro[4.5]dec-9-EN-7-OL](/img/structure/B11921339.png)
